REACTION_CXSMILES
|
[CH2:1]1[N:12](CC(O)=O)[CH2:11][CH2:10][N:9](CC(O)=O)[CH2:8][CH2:7][N:6](CC(O)=O)[CH2:5][CH2:4][N:3](CC(O)=O)[CH2:2]1.[CH2:29]1[CH2:42][N:41](CC(O)=O)[CH2:40][CH2:39][N:38](CC(O)=O)[CH2:37][CH2:36][CH2:35][N:34](CC(O)=O)[CH2:33][CH2:32][N:31](CC(O)=O)[CH2:30]1>>[NH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:2]1.[NH:31]1[CH2:30][CH2:29][CH2:42][NH:41][CH2:40][CH2:39][NH:38][CH2:37][CH2:36][CH2:35][NH:34][CH2:33][CH2:32]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Accordingly, the invention provides a method
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCNCCNCCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCNCCCNCCNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[N:12](CC(O)=O)[CH2:11][CH2:10][N:9](CC(O)=O)[CH2:8][CH2:7][N:6](CC(O)=O)[CH2:5][CH2:4][N:3](CC(O)=O)[CH2:2]1.[CH2:29]1[CH2:42][N:41](CC(O)=O)[CH2:40][CH2:39][N:38](CC(O)=O)[CH2:37][CH2:36][CH2:35][N:34](CC(O)=O)[CH2:33][CH2:32][N:31](CC(O)=O)[CH2:30]1>>[NH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:2]1.[NH:31]1[CH2:30][CH2:29][CH2:42][NH:41][CH2:40][CH2:39][NH:38][CH2:37][CH2:36][CH2:35][NH:34][CH2:33][CH2:32]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Accordingly, the invention provides a method
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCNCCNCCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCNCCCNCCNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |